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Compound of Interest

Compound Name: 2-Methyl-1-phenylpropan-1-amine

Cat. No.: B1276425 Get Quote

A Comparative Pharmacological Guide: 2-Methyl-1-phenylpropan-1-amine and

Methamphetamine

Disclaimer: This guide provides a comparative overview of the pharmacology of

methamphetamine and 2-Methyl-1-phenylpropan-1-amine. While extensive data is available

for methamphetamine, there is a significant lack of published experimental data for 2-Methyl-1-
phenylpropan-1-amine. Therefore, the pharmacological profile of 2-Methyl-1-phenylpropan-
1-amine presented here is largely theoretical, based on its structural similarity to other

phenethylamine compounds. This information is intended for researchers, scientists, and drug

development professionals and should not be interpreted as a definitive characterization of 2-
Methyl-1-phenylpropan-1-amine.

Introduction
Methamphetamine is a potent central nervous system (CNS) stimulant belonging to the

substituted phenethylamine and substituted amphetamine chemical classes.[1] It exists as two

enantiomers, dextro-methamphetamine and levo-methamphetamine, with the dextro-isomer

being a more potent CNS stimulant.[1] 2-Methyl-1-phenylpropan-1-amine is a positional

isomer of methamphetamine. The key structural difference lies in the position of the amine

group on the propane chain. In methamphetamine, the amine is located at the second carbon

(propan-2-amine), whereas in 2-Methyl-1-phenylpropan-1-amine, it is at the first carbon

(propan-1-amine). This structural variance is expected to significantly influence their

pharmacological profiles.
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While methamphetamine's effects are well-documented, 2-Methyl-1-phenylpropan-1-amine is

a less-studied compound. Some vendors suggest it possesses stimulant properties with

potential applications in treating Attention Deficit Hyperactivity Disorder (ADHD) and

narcolepsy, though peer-reviewed evidence to support these claims is scarce.[2]

Pharmacodynamics
The primary mechanism of action for methamphetamine involves the reversal of monoamine

transporters, leading to an increased synaptic concentration of dopamine, norepinephrine, and

serotonin.[3][4] It also interacts with other targets, including sigma receptors and the trace

amine-associated receptor 1 (TAAR1).[1][5][6]

Receptor Binding Affinities

The following table summarizes the inhibitor binding constants (Kᵢ) of methamphetamine for

human monoamine transporters. Lower Kᵢ values indicate a higher binding affinity.[3] Due to a

lack of experimental data, the binding affinities for 2-Methyl-1-phenylpropan-1-amine are not

available.

Compound DAT (Kᵢ in μM) NET (Kᵢ in μM) SERT (Kᵢ in μM)

Methamphetamine ~0.6 ~0.07-0.1 ~20-40

2-Methyl-1-

phenylpropan-1-amine
Not Available Not Available Not Available

Methamphetamine also exhibits micromolar affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors,

with a preference for the σ₁ subtype.[5][7] This interaction may contribute to its neurotoxic

effects.[1]

Signaling Pathways

Methamphetamine's interaction with the dopamine transporter (DAT) and subsequent increase

in synaptic dopamine is a key driver of its stimulant and addictive properties. The following

diagram illustrates the proposed mechanism of action.
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Caption: Proposed mechanism of methamphetamine action at the presynaptic dopamine

neuron.

Pharmacokinetics
Methamphetamine is readily absorbed from the gastrointestinal tract and can also be

administered intravenously, intranasally, or via inhalation.[8] It is more lipophilic than

amphetamine, allowing it to cross the blood-brain barrier more readily, which contributes to its

increased potency.[9][10]

Pharmacokinetic Parameters of Methamphetamine
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Parameter Value

Onset of Action (Oral) 30 minutes

Peak Plasma Concentration (Oral) 2-12 hours[8]

Elimination Half-life ~10 hours (variable)[11]

Metabolism Primarily by CYP2D6 and FMO3[1]

Major Metabolites Amphetamine, p-hydroxymethamphetamine[8]

Excretion Primarily in urine[8]

Due to the lack of research, the pharmacokinetic profile of 2-Methyl-1-phenylpropan-1-amine
is unknown.

Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters

This section provides a generalized protocol for determining the binding affinity of a compound

to monoamine transporters, which would be a crucial first step in characterizing the

pharmacology of 2-Methyl-1-phenylpropan-1-amine.
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Radioligand Binding Assay Workflow

Prepare cell membranes
expressing hDAT, hNET, or hSERT

Incubate membranes with a specific
radioligand (e.g., [3H]WIN 35,428 for DAT)

Add varying concentrations
of test compound

(e.g., Methamphetamine)

Incubate to allow for
competitive binding

Separate bound from
free radioligand via filtration

Quantify bound radioactivity
using liquid scintillation counting

Calculate IC50 and Ki values

Click to download full resolution via product page

Caption: Generalized workflow for a radioligand binding assay.

Methodology:

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably

expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or

serotonin transporter (hSERT) are cultured to confluence. The cells are then harvested and

homogenized in a cold buffer to isolate the cell membranes.[3]
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Binding Assay: The cell membranes are incubated with a specific radioligand for each

transporter in the presence of varying concentrations of the test compound.

Filtration and Scintillation Counting: The incubation mixture is rapidly filtered to separate the

membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then

quantified using a liquid scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor binding

constant (Kᵢ) is then calculated from the IC₅₀ value.[3]

Comparative Summary and Future Directions
The pharmacological profile of methamphetamine is well-established, characterized by its

potent activity as a monoamine releasing agent with a complex interaction with various receptor

systems. In stark contrast, 2-Methyl-1-phenylpropan-1-amine remains largely

uncharacterized.

Based on its structure as a positional isomer of methamphetamine, it is plausible that 2-Methyl-
1-phenylpropan-1-amine also possesses CNS stimulant properties. However, the shift of the

amine group from the second to the first carbon position could significantly alter its affinity for

and interaction with monoamine transporters and other targets. It may exhibit a different

potency, substrate/inhibitor profile, and selectivity for DAT, NET, and SERT compared to

methamphetamine.

To elucidate the pharmacology of 2-Methyl-1-phenylpropan-1-amine, a systematic

investigation is required. This would involve:

In vitro pharmacology: Characterization of its binding affinity and functional activity at

monoamine transporters, as well as screening against a broad panel of CNS receptors.

In vivo pharmacology: Assessment of its effects on locomotor activity, drug discrimination,

and self-administration in animal models.

Pharmacokinetic studies: Determination of its absorption, distribution, metabolism, and

excretion profile.
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Such studies are essential to understand the potential therapeutic applications and abuse

liability of this compound and to provide a data-driven comparison with methamphetamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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